molecular formula C25H26N4OS B383228 N-(1-adamantylcarbonyl)-N'-[4-(1H-benzimidazol-2-yl)phenyl]thiourea CAS No. 380441-92-9

N-(1-adamantylcarbonyl)-N'-[4-(1H-benzimidazol-2-yl)phenyl]thiourea

Cat. No.: B383228
CAS No.: 380441-92-9
M. Wt: 430.6g/mol
InChI Key: HQCICEAVASDSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-adamantylcarbonyl)-N'-[4-(1H-benzimidazol-2-yl)phenyl]thiourea is a complex organic compound that features a benzimidazole moiety, a phenyl group, a carbamothioyl linkage, and an adamantane carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylcarbonyl)-N'-[4-(1H-benzimidazol-2-yl)phenyl]thiourea typically involves multiple steps:

    Formation of Benzimidazole Intermediate: The initial step involves the synthesis of the benzimidazole intermediate. This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Attachment of Phenyl Group: The benzimidazole intermediate is then reacted with a halogenated phenyl compound, such as 4-bromophenyl, in the presence of a base like potassium carbonate to form the 4-(1H-benzimidazol-2-yl)phenyl derivative.

    Carbamothioylation: The 4-(1H-benzimidazol-2-yl)phenyl derivative is then treated with thiocarbamoyl chloride to introduce the carbamothioyl group.

    Adamantane Carboxamide Formation: Finally, the compound is reacted with adamantane-1-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbamothioyl group, potentially converting it to a thiol or amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted benzimidazole and phenyl derivatives.

Scientific Research Applications

N-[[4-(1H-benzimidazol-2-yl)phen

Properties

CAS No.

380441-92-9

Molecular Formula

C25H26N4OS

Molecular Weight

430.6g/mol

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]adamantane-1-carboxamide

InChI

InChI=1S/C25H26N4OS/c30-23(25-12-15-9-16(13-25)11-17(10-15)14-25)29-24(31)26-19-7-5-18(6-8-19)22-27-20-3-1-2-4-21(20)28-22/h1-8,15-17H,9-14H2,(H,27,28)(H2,26,29,30,31)

InChI Key

HQCICEAVASDSKV-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(=S)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(=S)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.